3-Bromo-4-chlorobenzoic acid

Overview

Description

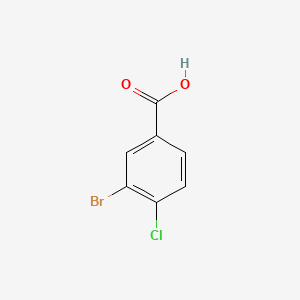

3-Bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively . This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.

Preparation Methods

Diazotization-Based Synthesis

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 3-bromo-4-chlorobenzoic acid involves diazotization of 3-amino-4-chlorobenzoic acid followed by a Sandmeyer reaction. This two-step process begins with the diazotization of the amino group in a strongly acidic medium, typically sulfuric or hydrobromic acid, using sodium nitrite (NaNO₂) at 0–10°C. The resulting diazonium salt is then treated with copper(I) bromide (CuBr), which facilitates bromide substitution at the meta position relative to the carboxylic acid group.

Key steps include:

- Diazotization :

- Bromination :

Optimization of Reaction Conditions

A representative experiment from Ambeed (2020) achieved a 75% yield using 3-amino-4-chlorobenzoic acid (0.22 mol), NaNO₂ (0.29 mol), and CuBr (0.1 mol) in H₂SO₄/HBr. The product exhibited a melting point of 215–216°C, consistent with literature values.

Alternative Synthetic Routes

Balz-Schiemann Reaction for Fluorinated Analogues

While primarily used for introducing fluorine, the Balz-Schiemann reaction has been adapted for bromine substitution in related compounds. The diazonium tetrafluoroborate intermediate, generated using NaBF₄, undergoes thermal decomposition at 100–150°C to yield halogenated products. However, this method is less efficient for bromine incorporation compared to Sandmeyer reactions.

Multistep Synthesis from Nitro Precursors

Patent US4851160A describes a pathway starting with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid:

- Catalytic hydrogenation (Raney nickel, 1–10 bar H₂) reduces the nitro group to amine.

- Diazotization and bromination proceed as in Section 1.1.

This route is advantageous for synthesizing polyhalogenated variants but requires additional purification steps.

Critical Analysis of Methodologies

Yield Comparison Across Methods

Challenges and Mitigation Strategies

- Byproduct Formation : Undesired chloro/byproducts arise from incomplete bromination. Using excess CuBr (1.5 eq) and controlled heating mitigates this.

- Diazonium Stability : Rapid cooling (-10°C) and acid stabilization prevent diazonium salt decomposition.

- Purification : Recrystallization from ethanol/water mixtures enhances purity to ≥97%.

Industrial-Scale Considerations

Large-scale production (Matrix Scientific, VWR International) employs continuous flow reactors to maintain low temperatures during diazotization, improving safety and consistency. Environmental protocols emphasize recycling HBr and CuBr to reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-chlorobenzoic acid serves as a key intermediate in the synthesis of various organic compounds. Its halogenated structure allows for electrophilic substitution reactions, which are crucial in creating more complex molecules.

Synthesis of Derivatives

- 3-Bromo-4-chlorobenzamide : This compound can be synthesized by reacting this compound with thionyl chloride and subsequently with ammonia. The reaction conditions typically involve heating the mixture at 80°C for several hours, followed by workup procedures to isolate the amide product .

- 3-Bromo-4-chlorobenzophenone : Another significant derivative, this compound can be produced through a multi-step reaction starting from this compound. The process often involves the formation of an acid chloride followed by reaction with appropriate nucleophiles .

Medicinal Chemistry

The compound is also investigated for its potential pharmaceutical applications due to its ability to modify biological activity through structural changes.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized esters have demonstrated effectiveness against specific bacterial strains, making them candidates for further pharmacological studies .

Anti-inflammatory Properties

Some studies suggest that compounds derived from this compound may possess anti-inflammatory effects. These findings are significant for developing new anti-inflammatory drugs that could provide alternatives to existing therapies .

Analytical Chemistry

In analytical applications, this compound is used as a standard in chromatographic methods due to its well-defined chemical properties.

Chromatography Standards

The compound is often employed as a reference material in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its stability and reproducibility make it an ideal candidate for method validation and quality control in various analytical procedures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzoic acid depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

4-Bromo-3-chlorobenzoic acid: Similar in structure but with different positions of bromine and chlorine atoms.

3-Bromo-4-fluorobenzoic acid: Substituted with fluorine instead of chlorine.

3-Chloro-4-bromobenzoic acid: Similar structure but with reversed positions of bromine and chlorine atoms.

Uniqueness: 3-Bromo-4-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and analogs .

Biological Activity

3-Bromo-4-chlorobenzoic acid (C7H4BrClO2) is an aromatic carboxylic acid that has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and related studies.

- Molecular Formula : C7H4BrClO2

- Molecular Weight : 235.46 g/mol

- CAS Number : 42860-10-6

- Physical State : White solid

- Log P (octanol-water partition coefficient) : Ranges from 1.66 to 3.52, indicating moderate lipophilicity .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on several benzoic acid derivatives, including this compound, highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it was found not to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism . This lack of inhibition suggests a favorable safety profile for potential pharmaceutical applications.

Pharmacokinetics

The compound is characterized by a low skin permeation coefficient (Log Kp = -5.24 cm/s), indicating limited ability to penetrate biological membranes. This property may influence its bioavailability and therapeutic efficacy when administered topically or systemically .

Case Studies and Research Findings

-

Synthesis and Structure-Activity Relationship (SAR) Studies :

- The synthesis of this compound can be achieved through the diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper(I) bromide .

- SAR studies indicate that modifications on the benzoic acid structure significantly affect biological activity, with halogen substitutions enhancing antimicrobial properties .

- Supramolecular Assemblies :

Summary of Biological Activity

| Activity | Observation |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | No inhibition of major cytochrome P450 enzymes |

| Skin Permeation | Low (Log Kp = -5.24 cm/s) |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-bromo-4-chlorobenzoic acid, and how can they inform experimental design?

- Answer : The compound (CAS 42860-10-6) has a molecular formula C₇H₄BrClO₂ , molecular weight 235.46 g/mol , melting point 217–223°C , and boiling point 347.4±27.0°C at 760 mmHg . Its density is 1.8±0.1 g/cm³ , and it is insoluble in water, necessitating polar aprotic solvents (e.g., DMF) for reactions. These properties guide storage (dry, 4°C) and handling (use of inert atmospheres for air-sensitive steps). Melting point analysis and HPLC are standard for purity verification .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Emergency measures include rinsing eyes with water for 15+ minutes and providing artificial respiration if inhaled . Storage at 4°C in sealed containers prevents decomposition .

Q. How can researchers verify the purity of this compound before use in synthesis?

- Answer : Combine melting point analysis (218–222°C) with HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ ~12.5 ppm for COOH, δ 7.5–8.5 ppm for aromatic protons). Cross-reference with commercial COA (Certificate of Analysis) data for % purity (typically 95–98%) .

Advanced Research Questions

Q. What synthetic routes are effective for introducing bromo and chloro substituents onto benzoic acid derivatives?

- Answer : For regioselective bromination/chlorination, use electrophilic aromatic substitution with Cl₂/FeCl₃ or Br₂/FeBr₃ under controlled temperatures (0–25°C). Alternatively, Ullmann-type coupling with Cu catalysts can introduce halogens at meta/para positions. Monitor reaction progress via TLC (silica, hexane:EtOAc) .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Answer : After X-ray diffraction, use SHELXL for structure refinement. Input HKL files with space group parameters, and apply restraints for disordered halogen atoms. Validate using R-factor convergence (<5%) and CheckCIF for geometry errors. SHELXS/SHELXD can solve phases via direct methods .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies in solubility (e.g., water vs. DMSO) require controlled solubility assays (shake-flask method at 25°C) with HPLC quantification. Compare results against CRC Handbook data for analogous bromobenzoic acids (e.g., 4-bromobenzoic acid solubility: 0.0056 g/100 mL H₂O) .

Q. How is this compound utilized in synthesizing bioactive intermediates?

- Answer : It serves as a precursor for benzophenones (via Friedel-Crafts acylation) and boronic acids (Suzuki coupling). For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-bromo-4-chlorobenzophenone, a scaffold for kinase inhibitors .

Q. What precautions are necessary when scaling up reactions involving this compound?

- Answer : Conduct thermal stability tests (DSC/TGA) to assess exothermic risks. Use jacketed reactors for temperature control during halogenation. For workup, employ liquid-liquid extraction (CH₂Cl₂/NaHCO₃) to isolate the acidic product, followed by recrystallization (EtOH/H₂O) .

Q. Methodological Notes

Properties

IUPAC Name |

3-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPZGNUPNMRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370784 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-10-6 | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.